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molecular formula C9H13NO2S B8729573 Methyl 5-(3-aminopropyl)thiophene-2-carboxylate CAS No. 88969-78-2

Methyl 5-(3-aminopropyl)thiophene-2-carboxylate

Cat. No. B8729573
M. Wt: 199.27 g/mol
InChI Key: TZOQETCEZDRPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288120B1

Procedure details

5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester, A mixture of prop-2-ynyl-carbamic acid tert-butyl ester (1.67 g, 0.011 mmol), 5-bromo-thiophene-2-carboxylic acid methyl ester (2.50 g, 0.011 mmol), tetrakistriphenylphosphine(0) palladium (0.622 g, 0.0538 mmol), Cul (0.102 g, 0.538 mmol) and triethylamine (1.57 mL, 0.011 mmol) in 50 mL acetonitrile under nitrogen was heated at reflux for 16 h. The reaction was cooled to room temperature, diluted with 75 mL EtOAc, washed with 5.5% HCl, water and brine, dried over MgSO4, filtered and concentrated in vacuo to an oil. The product was purified via flash chromatography (9:1 to 4:1 hexanes:EtOAc) to afford the title compound as an oil (2.06 g). MS 313 (M+18).
Name
5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine(0) palladium
Quantity
0.622 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:10]#[C:11][CH2:12][NH:13]C(OC(C)(C)C)=O)=[CH:8][CH:9]=1)=[O:4].C(OC(=O)NCC#C)(C)(C)C.COC(C1SC(Br)=CC=1)=O>C(#N)C.CCOC(C)=O.C(N(CC)CC)C>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][CH2:11][CH2:12][NH2:13])=[CH:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)C#CCNC(=O)OC(C)(C)C
Name
Quantity
1.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC#C)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)Br
Name
tetrakistriphenylphosphine(0) palladium
Quantity
0.622 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.57 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with 5.5% HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The product was purified via flash chromatography (9:1 to 4:1 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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